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Compound of Interest

Compound Name: Pro-Phe-Arg-AMC

Cat. No.: B15600931 Get Quote

Introduction: The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-

methylcoumarin (Pro-Phe-Arg-AMC), is a pivotal tool in the study of serine proteases. Its utility

spans basic research to drug discovery, enabling the sensitive and continuous measurement of

enzymatic activity. This technical guide provides an in-depth overview of the discovery, history,

synthesis, and applications of Pro-Phe-Arg-AMC, with a focus on detailed experimental

protocols and quantitative data for researchers, scientists, and drug development

professionals.

Discovery and History
The development of Pro-Phe-Arg-AMC is rooted in the broader effort to create sensitive and

specific substrates for the study of proteases involved in critical physiological processes. In

1977, a seminal paper by T. Morita, H. Kato, S. Iwanaga, and colleagues described the

synthesis and characterization of a series of fluorogenic peptide substrates, including Pro-Phe-
Arg-AMC. Their work demonstrated that Pro-Phe-Arg-AMC is a highly sensitive substrate for

pancreatic and urinary kallikreins, laying the foundation for its widespread use in the study of

the kallikrein-kinin system and related enzymatic pathways.

Physicochemical Properties and Spectral Data
Pro-Phe-Arg-AMC is a tripeptide linked to a fluorescent reporter molecule, 7-amino-4-

methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic

cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the free

AMC is released, resulting in a significant increase in fluorescence.
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Property Value

Molecular Formula C₃₀H₃₇N₇O₅

Molecular Weight 575.66 g/mol

CAS Number 65147-21-9

Appearance White to off-white solid

Solubility Soluble in DMSO

Excitation Wavelength (Free AMC) 360-380 nm[1][2]

Emission Wavelength (Free AMC) 440-460 nm[1][2]

Enzyme Specificity and Kinetic Parameters
Pro-Phe-Arg-AMC is primarily recognized and cleaved by a range of serine proteases that

exhibit trypsin-like specificity, cleaving at the C-terminal side of arginine residues. While it is a

broad-spectrum substrate, it shows particular utility for the assay of various kallikreins.
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Enzyme
Michaelis Constant
(K_m)

Catalytic Constant
(k_cat)

Catalytic Efficiency
(k_cat/K_m)

Plasma Kallikrein

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Pancreatic Kallikrein

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Urinary Kallikrein

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Trypsin

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Data not consistently

available for Pro-Phe-

Arg-AMC

Factor XIIa

0.27 µM (for

plasminogen

activation)[3]

0.078 min⁻¹ (for

plasminogen

activation)[3]

0.31 x 10⁶ M⁻¹·min⁻¹

(for plasminogen

activation)[3]

Note: While specific kinetic parameters for Pro-Phe-Arg-AMC are not readily available in all

cases, data from analogous substrates provide a valuable reference for experimental design.

Researchers should determine these parameters empirically for their specific assay conditions.

Experimental Protocols
Synthesis of Pro-Phe-Arg-AMC
The synthesis of Pro-Phe-Arg-AMC can be achieved through both liquid-phase and solid-

phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for its efficiency

and ease of purification.

Solid-Phase Peptide Synthesis (Fmoc/tBu strategy):

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon

cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or
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dichloromethane (DCM).

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from

the resin using a solution of 20% piperidine in DMF.

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid

(Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU/HATU in the presence of a

base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and

allow the coupling reaction to proceed.

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for the subsequent

amino acids (Fmoc-Phe-OH and Fmoc-Pro-OH).

Coupling of 7-amino-4-methylcoumarin (AMC): Following the final deprotection step, couple

7-amino-4-methylcoumarin to the N-terminus of the peptide. This is a critical step that may

require optimized coupling conditions.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA)

with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilization: Lyophilize the purified peptide to obtain the final product as a white solid.

General Enzyme Assay Protocol
This protocol provides a general framework for measuring protease activity using Pro-Phe-
Arg-AMC. Specific conditions may need to be optimized for each enzyme.

Materials:

Purified enzyme (e.g., plasma kallikrein, trypsin)

Pro-Phe-Arg-AMC substrate
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% bovine

serum albumin)

96-well black, flat-bottom microplates

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of Pro-Phe-Arg-AMC (e.g., 10 mM in DMSO). Store in aliquots at

-20°C.

Prepare the appropriate assay buffer and equilibrate to the desired assay temperature

(e.g., 37°C).

Prepare a dilution series of the enzyme in assay buffer. The optimal enzyme concentration

should be determined empirically to ensure linear reaction kinetics.

Assay Setup:

Add 50 µL of assay buffer to each well of the 96-well plate.

Add 25 µL of the diluted enzyme solution to the appropriate wells.

Include a "no-enzyme" control containing 25 µL of assay buffer instead of the enzyme

solution.

Reaction Initiation:

Prepare a working solution of Pro-Phe-Arg-AMC by diluting the stock solution in assay

buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in

the range of 10-100 µM).

To initiate the reaction, add 25 µL of the Pro-Phe-Arg-AMC working solution to all wells.

Fluorescence Measurement:
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Immediately place the microplate in a fluorescence plate reader pre-heated to the assay

temperature.

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period

(e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

Data Analysis:

Plot the relative fluorescence units (RFU) against time for each well.

Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

To quantify the enzyme activity, a standard curve of free AMC should be prepared in the

assay buffer.

Signaling Pathways and Biological Context
Pro-Phe-Arg-AMC is a valuable tool for studying enzymes involved in several critical signaling

pathways, including the Kallikrein-Kinin System and the Blood Coagulation Cascade.

The Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that plays a role in inflammation, blood

pressure control, coagulation, and pain.[4][5][6][7] Plasma kallikrein, a key enzyme in this

pathway, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator

bradykinin.
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Caption: Overview of the Kallikrein-Kinin System.

The Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of

a blood clot.[1][3][8][9][10] Several proteases that can be assayed using Pro-Phe-Arg-AMC,

such as Factor XIIa and plasma kallikrein, are involved in the intrinsic pathway of coagulation.
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Intrinsic and Common Pathways of Coagulation
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Caption: Key steps of the intrinsic and common coagulation pathways.
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for a protease assay using

Pro-Phe-Arg-AMC.

Protease Assay Workflow using Pro-Phe-Arg-AMC

1. Reagent
Preparation

2. Assay
Setup

3. Reaction
Initiation

4. Fluorescence
Measurement

5. Data
Analysis

Results:
Enzyme Activity

Click to download full resolution via product page

Caption: General workflow for a fluorometric protease assay.

Conclusion
Pro-Phe-Arg-AMC remains a cornerstone fluorogenic substrate for the study of serine

proteases, particularly those within the kallikrein-kinin and coagulation systems. Its high

sensitivity and well-characterized spectral properties make it an invaluable tool for enzyme

kinetics, inhibitor screening, and a wide range of applications in biomedical research and drug

development. This guide provides a comprehensive resource for researchers to effectively

utilize Pro-Phe-Arg-AMC in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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